

Arisugacin C: A Technical Guide to its Physicochemical Properties and Stability

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Compound of Interest

Compound Name: Arisugacin C

Cat. No.: B1247752

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and stability of **Arisugacin C**, a potent acetylcholinesterase inhibitor. The information is compiled from publicly available data and established scientific methodologies to support further research and development of this promising compound.

Physicochemical Properties

Arisugacin C is a meroterpenoid isolated from the fungus *Penicillium* sp. FO-4259-11.[1] Its complex structure contributes to its specific biological activity and influences its physical and chemical characteristics. While extensive experimental data on some of its properties are not publicly available, a combination of computed and reported values provides a foundational understanding.

Structure and General Properties

IUPAC Name: (1R,2R,7S,10R)-7-hydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.0^{2,7}.0^{12,17}]octadeca-12(17),13-diene-5,16-dione[2]

Appearance: The related compounds, Arisugacins A and B, were isolated as white powders.[3] It is presumed that **Arisugacin C** shares a similar appearance.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for **Arisugacin C**. It is important to note that some of these values are computationally predicted and should be confirmed through experimental analysis.

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₂ O ₆	[1][2]
Molecular Weight	452.5 g/mol	[2]
Exact Mass	452.21988874 Da	[2]
XLogP3 (Computed)	3.7	[2]
IC ₅₀ (Acetylcholinesterase)	2.5 µM	[1]

Note: Experimental data for properties such as melting point and solubility in various solvents are not currently available in the public domain.

Stability Profile

Detailed experimental stability data for **Arisugacin C** under various conditions (pH, temperature, light) has not been published. However, based on the general stability of related meroterpenoids and standard practices in drug development, a proposed stability testing protocol is outlined below. The inherent chemical functionalities of **Arisugacin C**, including a lactone, a ketone, an ether, and a tertiary alcohol, may be susceptible to degradation under certain conditions.

General Considerations for Stability

- pH: The lactone ring in **Arisugacin C** could be susceptible to hydrolysis under strongly acidic or basic conditions.
- Temperature: As with most complex organic molecules, elevated temperatures are likely to accelerate degradation.
- Light: The presence of chromophores in the structure suggests potential photosensitivity.

Recommended Experimental Protocol for a Stability Study

To ascertain the stability of **Arisugacin C**, a comprehensive study should be conducted. The following protocol outlines a general approach based on industry standards.

Objective: To evaluate the stability of **Arisugacin C** under various stress conditions to determine its degradation pathways and establish recommended storage conditions.

Materials:

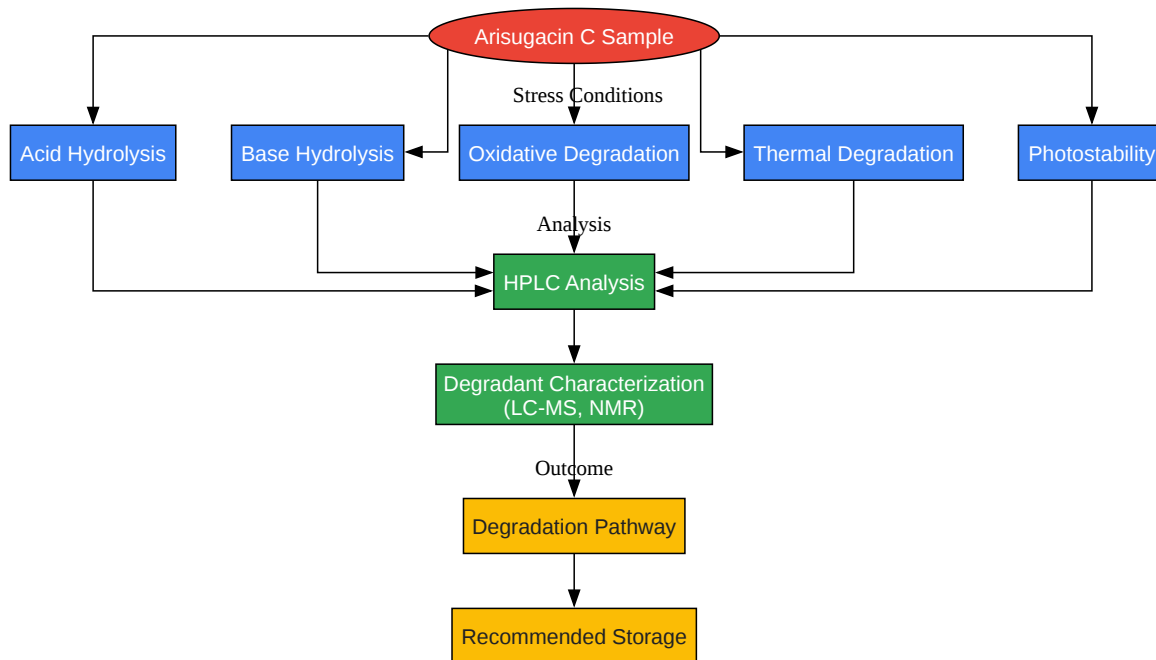
- Purified **Arisugacin C**
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers of various pH (e.g., pH 2, 7, 9)
- Forced degradation equipment (e.g., oven, photostability chamber)
- Validated HPLC method with a photodiode array (PDA) or mass spectrometric (MS) detector for the separation and quantification of **Arisugacin C** and its degradation products.

Methodology:

- Forced Degradation Studies:
 - Acid Hydrolysis: Dissolve **Arisugacin C** in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
 - Base Hydrolysis: Dissolve **Arisugacin C** in a solution of 0.1 M NaOH at room temperature.
 - Oxidative Degradation: Treat a solution of **Arisugacin C** with a dilute solution of hydrogen peroxide (e.g., 3%).
 - Thermal Degradation: Expose a solid sample of **Arisugacin C** to elevated temperatures (e.g., 80°C).

- Photostability: Expose a solution and a solid sample of **Arisugacin C** to light in a photostability chamber according to ICH guidelines.
- Sample Analysis:
 - At specified time points for each condition, withdraw an aliquot of the sample.
 - Neutralize the sample if necessary.
 - Analyze the sample using a validated, stability-indicating HPLC method.
 - Determine the percentage of **Arisugacin C** remaining and identify and quantify any degradation products.
- Data Analysis:
 - Calculate the degradation rate of **Arisugacin C** under each condition.
 - Characterize the major degradation products using techniques such as LC-MS and NMR.
 - Propose a degradation pathway based on the identified products.

The following diagram illustrates a general workflow for a forced degradation study.



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Fig. 1: General workflow for a forced degradation study of **Arisugacin C**.

Biological Activity and Mechanism of Action

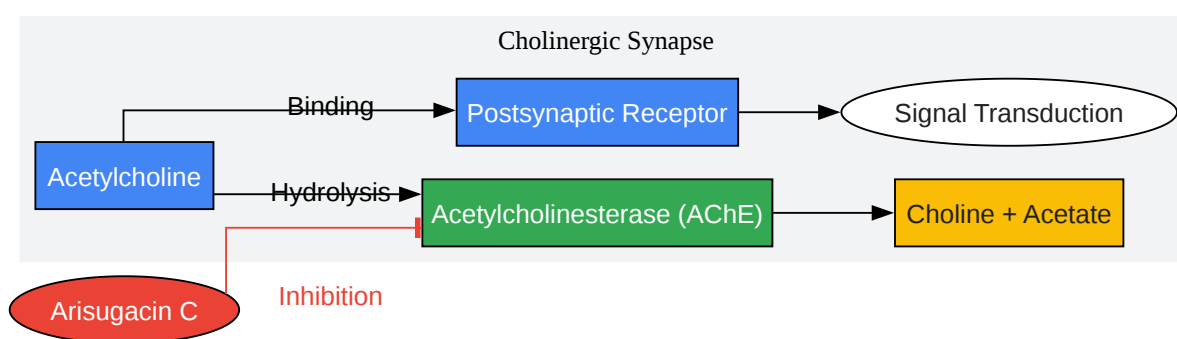
Arisugacin C is a selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

Acetylcholinesterase Inhibition

The primary biological activity of **Arisugacin C** is the inhibition of acetylcholinesterase. The reported IC_{50} value of 2.5 μ M indicates its potency.^[1]

Signaling Pathway

The mechanism of action of **Arisugacin C** involves the direct inhibition of the acetylcholinesterase enzyme, thereby modulating cholinergic signaling. The following diagram illustrates this pathway.



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Fig. 2: Mechanism of action of **Arisugacin C** via acetylcholinesterase inhibition.

Experimental Protocol for Acetylcholinesterase Inhibition Assay

The inhibitory activity of **Arisugacin C** on acetylcholinesterase can be determined using the Ellman's method, a widely used spectrophotometric assay.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

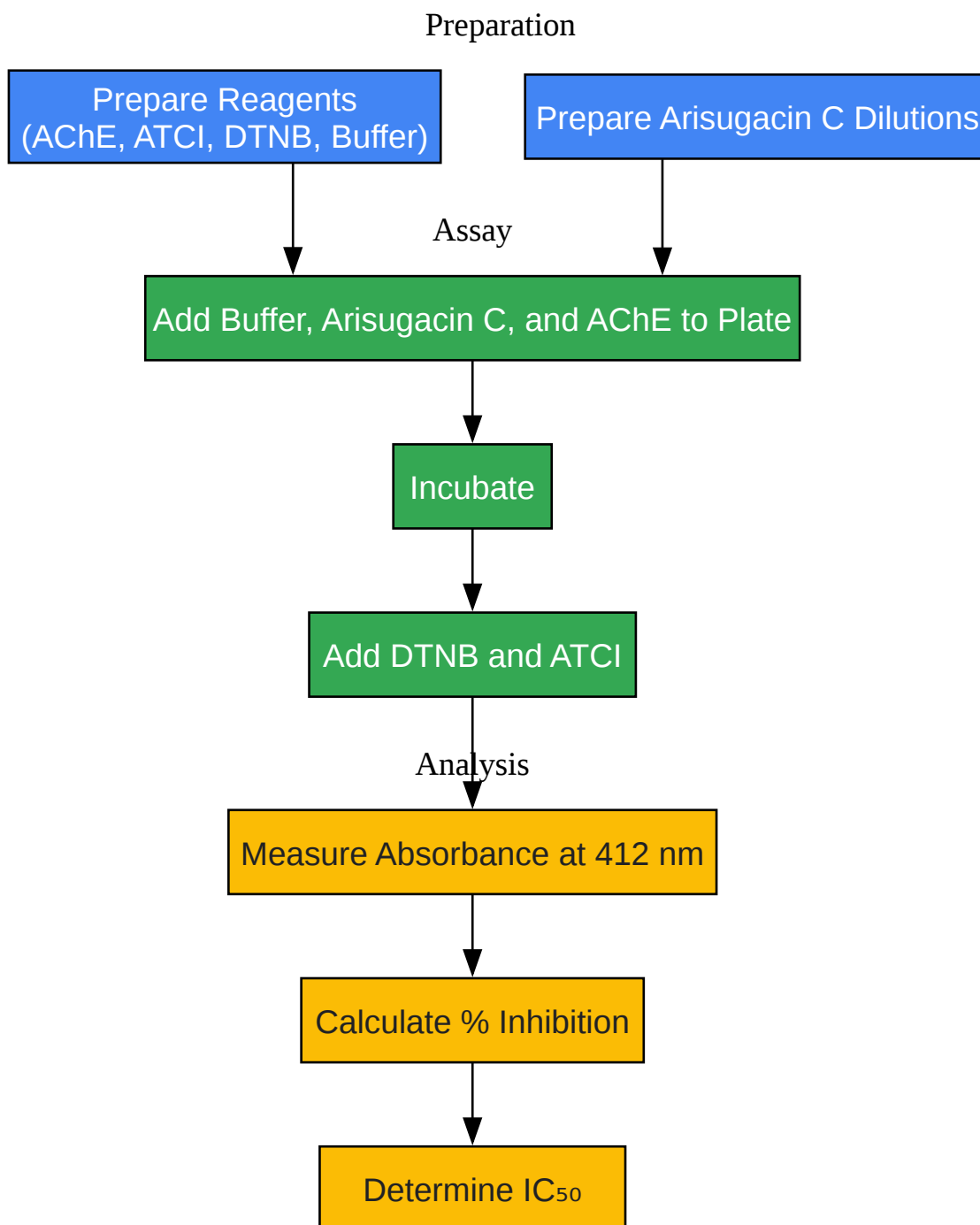
- Acetylcholinesterase (from electric eel or human recombinant)
- Acetylthiocholine iodide (ATCI), the substrate
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- **Arisugacin C** (dissolved in a suitable solvent, e.g., DMSO)
- 96-well microplate
- Microplate reader

Methodology:

- Preparation of Reagents: Prepare fresh solutions of ATCI, DTNB, and AChE in phosphate buffer.
- Assay Procedure:
 - To each well of a 96-well plate, add phosphate buffer.
 - Add a solution of **Arisugacin C** at various concentrations (and a solvent control).
 - Add the AChE solution and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
 - Add the DTNB solution.
 - Initiate the reaction by adding the ATCI solution.
- Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
- Data Analysis:

- Calculate the rate of reaction for each concentration of **Arisugacin C**.
- Determine the percentage of inhibition relative to the solvent control.
- Plot the percentage of inhibition against the logarithm of the **Arisugacin C** concentration to determine the IC_{50} value.

The following diagram outlines the workflow for the acetylcholinesterase inhibition assay.



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Fig. 3: Workflow for the acetylcholinesterase inhibition assay.

Conclusion

Arisugacin C is a meroterpenoid with significant potential as an acetylcholinesterase inhibitor. This guide has summarized its known physicochemical properties and provided a framework for assessing its stability. Further experimental investigation into its solubility, melting point, and stability under various conditions is crucial for its continued development as a therapeutic agent. The provided experimental protocols offer a starting point for researchers to further characterize this promising molecule.

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- 2. Arisugacin C | C₂₇H₃₂O₆ | CID 10503812 - PubChem [pubchem.ncbi.nlm.nih.gov]
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